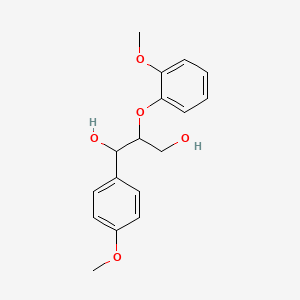

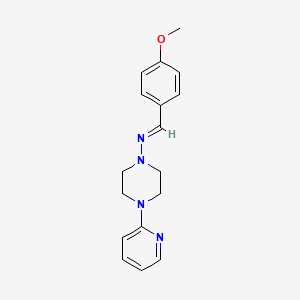

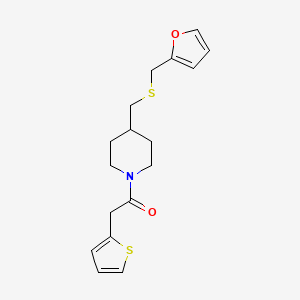

![molecular formula C13H13N3O3 B2391580 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899752-96-6](/img/structure/B2391580.png)

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids . It has been studied for its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach .

Molecular Structure Analysis

The molecular structure analysis of this compound is typically performed using computational methods, including density functional theory, molecular docking, and molecular dynamic simulation . These methods help to understand the electronic characteristics of the compound and its affinity for target proteins .科学的研究の応用

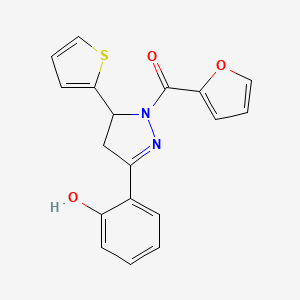

- The resulting compound, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide , exhibited promising anticancer activity in vitro .

- Hybridization allows the creation of high-affinity ligands for potential anticancer targets and helps overcome multidrug resistance issues .

- Efficient synthetic schemes are crucial for obtaining target hybrid molecules with high yield and purity .

Anticancer Activity

Hybrid Molecule Design

Cost-Effective Synthesis

Structure Confirmation

Other Derivatives

Alkylation and Acylation Strategies

将来の方向性

The future directions in the research of this compound could involve designing new derivatives of phenylacetamide that proved to be successful agents in view of safety and efficacy to enhance life quality . Additionally, further studies could focus on identifying promising EGFR/VEGFR-2 inhibitors from this compound and its modified derivatives .

作用機序

Target of Action

The primary targets of 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide are the Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are found in Alcaligenes faecalis, a bacterium that is often used in research .

Mode of Action

It is known that it interacts with its targets, the aralkylamine dehydrogenase light and heavy chains

特性

IUPAC Name |

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-10-4-2-9(3-5-10)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGMRKLSNJZSRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

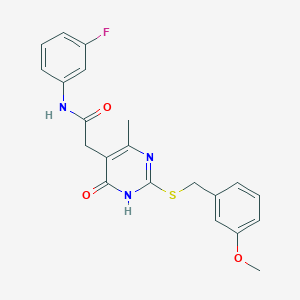

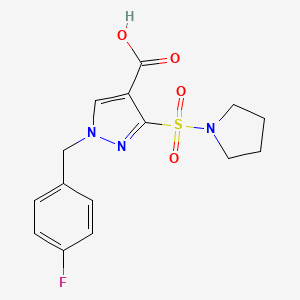

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

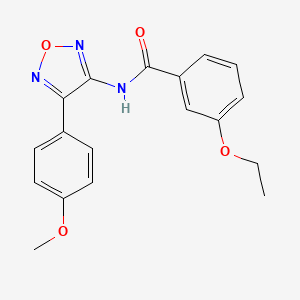

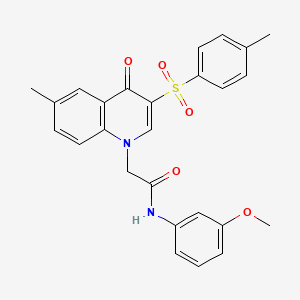

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)